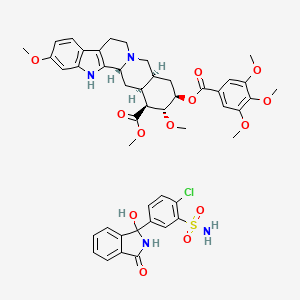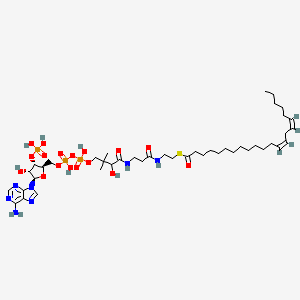
1-オクタデカンオイル-2-(4Z,7Z,10Z,13Z,16Z,19Z-ドコサヘキサエノイル)-sn-グリセロ-3-ホスホコリン
説明
Synthesis Analysis
The synthesis of molecules similar to 1-Octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine involves complex chemical pathways. For instance, synthesis approaches can include the preparation of glyceryletherphosphatides, where key intermediates such as 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine are crafted through a series of reactions, including Wittig reactions, hydrogenation, tritylation, and acylation steps (Hirth, G., et al., 1982).
Molecular Structure Analysis
The molecular structure of this phospholipid is characterized by its long-chain polyunsaturated fatty acid (PUFA), docosahexaenoic acid (DHA), known for its significant role in biological membranes. The presence of DHA contributes to the fluidity and functionality of cell membranes, particularly in the central nervous system and the retina. The molecule's structure, featuring a glycerol backbone, two fatty acid chains (stearic acid and DHA), and a phosphocholine headgroup, is fundamental in understanding its interactions within biological systems.
Chemical Reactions and Properties
Phospholipids like 1-Octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including hydrolysis by phospholipase A2, leading to the formation of lysophosphatidylcholine and free fatty acids. These reactions are crucial in cellular signaling and metabolism. The acyl chains, particularly the polyunsaturated DHA, are susceptible to oxidation, which plays a role in cell signaling and inflammatory responses.
Physical Properties Analysis
The physical properties of this phospholipid, such as its phase behavior in bilayers, are significantly influenced by the presence of DHA. DHA-containing phospholipids tend to increase membrane fluidity and can undergo phase separation under certain conditions, affecting membrane dynamics and function. The liquid crystalline/gel state phase behavior of DHA-containing bilayers is a critical area of study to understand the biophysical properties of membranes enriched with polyunsaturated fatty acids (Dumaual, A., et al., 2000).
科学的研究の応用
神経変性疾患研究
この化合物は、脂質膜の組織化とダイナミクスを研究するために使用されており、筋萎縮性側索硬化症(ALS)などの神経変性疾患の理解に不可欠です . このホスホ脂質のレベルの変化は、ALSのトランスジェニックマウスモデルのL5前角で観察されており、特に疾患の末期に観察されています .
リポソーム調製
製薬研究では、リポソームはしばしば薬物送達に使用されます。 このホスホ脂質は、ダイナミンやエンドフィリンなどのタンパク質による膜小胞化に対する脂肪酸プロファイルの影響を研究するために、リポソームの調製に使用されてきました .
抗血管新生作用
研究では、1-ステアロイル-2-ドコサヘキサエノイル-sn-グリセロ-3-ホスホコリンは抗血管新生効果を示すことが示されており、これは新しい血管を形成するプロセスです。 これは、ヒト臍帯静脈内皮細胞の増殖、遊走、および管状形成を有意に抑制し、抗腫瘍血管新生研究における可能性を示唆しています .
混和性研究
このホスホ脂質は、膜内で異なる脂質種がどのように相互作用するかを理解するために、混和性研究に使用されてきました。 このような研究は、生体膜における異質性とドメイン形成を理解するために不可欠です .
特性
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYAENFVCNTAL-PFFNLMTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335920 | |
| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
59403-52-0 | |
| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SDPC possesses a saturated stearoyl chain (18:0) at the sn-1 position and a highly unsaturated docosahexaenoyl chain (22:6ω3) at the sn-2 position, unlike POPC, which has a monounsaturated oleoyl chain (18:1) at the sn-2 position. This difference in unsaturation significantly impacts its behavior in bilayers. Neutron diffraction studies reveal that the polyunsaturated docosahexaenoyl chain prefers to reside near the water interface, leaving the saturated stearoyl chain to fill the voids in the bilayer center []. This uneven chain distribution creates membrane elastic stress potentially influencing the function of embedded proteins like rhodopsin. Furthermore, SDPC bilayers, despite having longer acyl chains than POPC, exhibit similar hydrophobic thicknesses in the fluid phase due to the extended conformation of polyunsaturated chains in the gel phase and their unique packing properties in the fluid phase [].
A: Cholesterol exhibits complex interactions with SDPC in bilayers. Molecular dynamics simulations have demonstrated that cholesterol prefers to interact with the saturated stearoyl chains of SDPC rather than the polyunsaturated docosahexaenoyl chains []. This preferential interaction can lead to the formation of laterally inhomogeneous membranes, potentially contributing to the formation of lipid rafts. Additionally, while cholesterol generally increases membrane order, in SDPC bilayers containing both cholesterol and the symmetric polyunsaturated lipid 1,2-docosahexaenoyl-sn-glycero-3-phosphocholine, cholesterol suppresses the formation of non-lamellar structures typically induced by the symmetric lipid. This leads to a bilayer with unique packing characteristics that cannot be classified as either liquid-ordered or liquid-disordered [].
A: SDPC plays a significant role in modulating GPCR signaling by influencing the kinetics of receptor-G protein complex formation. Studies using rhodopsin and transducin as a model system show that the rate of complex formation is significantly faster in SDPC bilayers compared to POPC bilayers, especially those containing cholesterol []. This suggests that the biophysical properties of SDPC, potentially related to its influence on membrane fluidity and lateral pressure profiles, facilitate efficient coupling between rhodopsin and transducin, thereby influencing the overall signaling response [].
A: Molecular dynamics simulations reveal distinct interactions of anesthetic molecules like halothane with SDPC bilayers compared to saturated bilayers []. While halothane primarily resides near the upper part of the acyl chains in both bilayer types, an additional density maximum is observed at the membrane center specifically in SDPC bilayers. This difference likely arises from the unique packing properties of SDPC due to its highly unsaturated docosahexaenoyl chains. Despite these differences, the impact of halothane on the electrostatic properties of the membrane interface remains similar between SDPC and saturated lipid bilayers, characterized by a shift in the orientation of lipid headgroup dipoles towards the membrane interior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



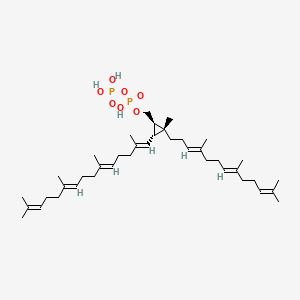
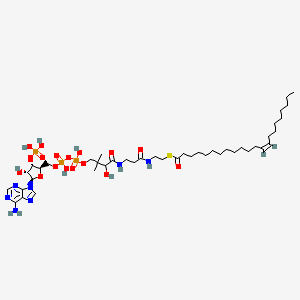
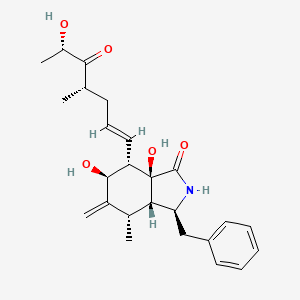
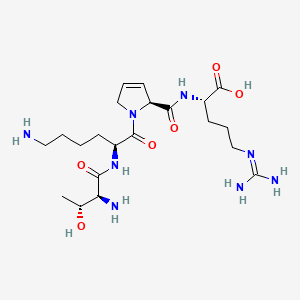
![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)


![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)

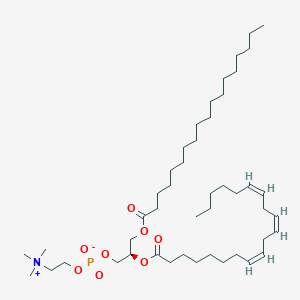
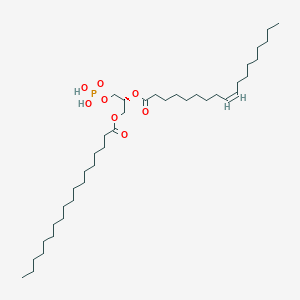
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
